Cas no 1120-77-0 (d-homocysteine thiolactone hydrochloride)

D-Homocysteine thiolactone hydrochloride is a chiral derivative of homocysteine thiolactone, commonly utilized in biochemical and pharmaceutical research. Its hydrochloride salt form enhances stability and solubility, facilitating precise experimental handling. This compound serves as a key intermediate in the synthesis of modified peptides and enzyme inhibitors, particularly in studies involving homocysteine metabolism and related pathologies. The D-configuration offers specificity for stereoselective applications, distinguishing it from the L-form in mechanistic investigations. Its high purity and well-characterized properties make it a reliable choice for researchers exploring cardiovascular, neurological, and metabolic disorders linked to homocysteine dysregulation.
d-homocysteine thiolactone hydrochloride structure
1120-77-0 structure
Product name:d-homocysteine thiolactone hydrochloride
CAS No:1120-77-0
MF:C4H8ClNOS
MW:153.630418777466
CID:894512
PubChem ID:10130065

d-homocysteine thiolactone hydrochloride Chemical and Physical Properties

Names and Identifiers

    • d-homocysteine thiolactone hydrochloride
    • (3R)-3-aminothiolan-2-one,hydrochloride
    • SCHEMBL4699765
    • (3R)- 3-Aminodihydro-2(3H)-thiophenone Hydrochloride;(R)-3-Aminodihydro-2(3H)-thiophenone Hydrochloride
    • CS-0375845
    • G73097
    • UNII-Y9171N54U6
    • Y9171N54U6
    • 2(3H)-Thiophenone, 3-aminodihydro-, hydrochloride (1:1), (3R)-
    • Homocysteine thiolactone hydrochloride, D-
    • (R)-3-Aminodihydrothiophen-2(3H)-onehydrochloride
    • Homocysteine D-form thiolactone hydrochloride [MI]
    • (R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride
    • (3R)-3-aminothiolan-2-one;hydrochloride
    • 1120-77-0
    • D-Homocysteine thiolactone HCl
    • ZSEGSUBKDDEALH-AENDTGMFSA-N
    • Q27294396
    • Z5069355115
    • Inchi: InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1
    • InChI Key: ZSEGSUBKDDEALH-AENDTGMFSA-N
    • SMILES: C1CSC(=O)C1N.Cl

Computed Properties

  • Exact Mass: 153.00164
  • Monoisotopic Mass: 153.0015127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 93.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.4Ų

Experimental Properties

  • Melting Point: 185-187 °C
  • PSA: 43.09

d-homocysteine thiolactone hydrochloride Security Information

d-homocysteine thiolactone hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1446515-250mg
(R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride
1120-77-0 98%
250mg
¥1932.00 2024-08-09
TRC
H591320-10mg
D-Homocysteine Thiolactone Hydrochloride
1120-77-0
10mg
$ 282.00 2023-09-07
TRC
H591320-100mg
D-Homocysteine Thiolactone Hydrochloride
1120-77-0
100mg
$ 1857.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1446515-1g
(R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride
1120-77-0 98%
1g
¥3604.00 2024-08-09
TRC
H591320-25mg
D-Homocysteine Thiolactone Hydrochloride
1120-77-0
25mg
$ 523.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1446515-10g
(R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride
1120-77-0 98%
10g
¥16146.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1446515-5g
(R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride
1120-77-0 98%
5g
¥9496.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1446515-100mg
(R)-3-Aminodihydrothiophen-2(3H)-one hydrochloride
1120-77-0 98%
100mg
¥1004.00 2024-08-09

d-homocysteine thiolactone hydrochloride Related Literature

Additional information on d-homocysteine thiolactone hydrochloride

Recent Advances in the Study of D-Homocysteine Thiolactone Hydrochloride (CAS: 1120-77-0)

D-Homocysteine thiolactone hydrochloride (CAS: 1120-77-0) is a chemically modified derivative of homocysteine, which has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and functional properties. Recent studies have explored its potential applications in drug development, metabolic pathway modulation, and as a biochemical tool for probing cellular processes. This research brief synthesizes the latest findings related to this compound, highlighting its mechanistic insights, therapeutic potentials, and challenges in its application.

One of the pivotal studies published in 2023 investigated the role of D-homocysteine thiolactone hydrochloride in modulating sulfur amino acid metabolism. Researchers utilized advanced mass spectrometry techniques to track the metabolic fate of this compound in human cell lines, revealing its rapid conversion into downstream metabolites that influence redox homeostasis. The study underscored the compound's ability to act as a precursor for glutathione synthesis, thereby offering potential therapeutic avenues for oxidative stress-related disorders.

Another groundbreaking research effort focused on the structural characterization of D-homocysteine thiolactone hydrochloride using X-ray crystallography. The study, published in the Journal of Medicinal Chemistry, provided high-resolution structural data that elucidated the compound's interactions with key enzymatic targets, such as cystathionine β-synthase (CBS). These findings are instrumental in designing novel inhibitors or activators for enzymes involved in homocysteine metabolism, which could have implications for treating cardiovascular diseases and neurodegenerative disorders.

In addition to its metabolic roles, recent preclinical studies have explored the anticancer properties of D-homocysteine thiolactone hydrochloride. A 2024 study demonstrated that the compound induces selective cytotoxicity in cancer cells by disrupting thiol-dependent redox signaling pathways. The research team employed RNA sequencing to identify differentially expressed genes in treated cells, revealing a marked downregulation of genes associated with tumor proliferation and metastasis. These results suggest that D-homocysteine thiolactone hydrochloride could serve as a scaffold for developing next-generation anticancer agents.

Despite these promising findings, challenges remain in the clinical translation of D-homocysteine thiolactone hydrochloride. Pharmacokinetic studies have indicated that the compound exhibits limited bioavailability and rapid clearance in vivo, necessitating the development of novel delivery systems. Recent advancements in nanoparticle-based drug delivery have shown potential in overcoming these limitations, with one study reporting a 50% increase in plasma half-life when the compound was encapsulated in lipid nanoparticles.

In conclusion, D-homocysteine thiolactone hydrochloride (CAS: 1120-77-0) represents a versatile molecule with broad applications in chemical biology and medicine. The latest research highlights its roles in metabolic regulation, enzyme modulation, and anticancer therapy, while also identifying key challenges that must be addressed to fully realize its therapeutic potential. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in more complex biological systems.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.